Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate

Solubility Counter-ion Effect Formulation

Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate (CAS 93982-83-3) is a triammonium salt of an amino-bisphosphonic acid, bearing a branched C9 (isononyl) hydrophobic tail. Its molecular formula is C11H36N4O6P2 with a molecular weight of 382.37 g/mol.

Molecular Formula C11H30N2O6P2
Molecular Weight 348.31 g/mol
CAS No. 93982-83-3
Cat. No. B12681580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate
CAS93982-83-3
Molecular FormulaC11H30N2O6P2
Molecular Weight348.31 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCN(CP(=O)(O)O)CP(=O)(O)[O-].[NH4+]
InChIInChI=1S/C11H27NO6P2.H3N/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);1H3
InChIKeyRXDVXVMQPTZEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Trihydrogen ((Isononylimino)bis(methylene))bisphosphonate Procurement: Identity & Baseline Properties


Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate (CAS 93982-83-3) is a triammonium salt of an amino-bisphosphonic acid, bearing a branched C9 (isononyl) hydrophobic tail [1]. Its molecular formula is C11H36N4O6P2 with a molecular weight of 382.37 g/mol [1]. As a member of the aminomethylenebisphosphonate class, it functions as a metal-chelating agent, finding applications in industrial water treatment, scale inhibition, and corrosion control, where the specific counter-ion and alkyl chain length critically influence its performance profile.

Why Generic Substitution Fails for Ammonium Trihydrogen ((Isononylimino)bis(methylene))bisphosphonate


Substituting this compound with a generic 'phosphonate' or even another salt of the same acid is not scientifically sound. Performance in applications like scale inhibition or metal surface protection is not governed solely by the bisphosphonate head group. The triammonium counter-ion directly dictates aqueous solubility, pH, and ionic strength, while the branched isononyl chain provides a specific hydrophobic character that influences film-forming persistence on metal surfaces [1]. Changing the counter-ion (e.g., to sodium or potassium) or altering the alkyl chain length will predictably shift solubility, thermal stability, and chelation behavior, rendering a direct substitution invalid without rigorous re-qualification.

Quantitative Differentiation Evidence for Ammonium Trihydrogen ((Isononylimino)bis(methylene))bisphosphonate


Aqueous Solubility Advantage of the Triammonium Salt Form

The triammonium salt form is known to confer significantly higher water solubility compared to the parent free acid or other metal salts. The free acid, ((isononylimino)bis(methylene))bisphosphonic acid (CAS 67278-71-1), has a computed XLogP of -1.8 and a topological polar surface area of 118 Ų, indicating moderate hydrophilicity but limited intrinsic solubility due to strong intermolecular hydrogen bonding [1]. While quantitative solubility data for this specific triammonium salt is not publicly available in the literature, analogous triammonium bisphosphonates, such as triammonium hydrogen ((octylimino)bis(methylene))bisphosphonate, are described as 'highly soluble in water due to the presence of ammonium ions' . This is a class-level inference suggesting a superior solubility profile for the triammonium form, which is critical for liquid concentrate formulations.

Solubility Counter-ion Effect Formulation

Enzymatic Inhibition Profile: A Baseline Against Biological Phosphatases

The target compound has a reported in vitro inhibitory activity against bovine tissue-nonspecific alkaline phosphatase with an IC50 of 1.11E+5 nM (111 µM) and against calf intestinal alkaline phosphatase with an IC50 of 1.79E+4 nM (17.9 µM) [1]. This data, curated in BindingDB from ChEMBL, provides a quantitative baseline for its biochemical interaction profile. In comparison, more potent pharmaceutical bisphosphonates like zoledronate achieve IC50 values in the low nanomolar range. This lower potency is consistent with the compound's primary design as an industrial chelator rather than a high-affinity pharmaceutical agent.

Enzyme Inhibition Alkaline Phosphatase IC50

Inferred Corrosion Inhibition Advantage from Branched Alkyl Chain Architecture

The branched isononyl group (7-methyloctyl) in the target compound provides a distinct molecular footprint compared to linear alkyl chain analogs like the n-octyl derivative. Aminophosphonate corrosion inhibitors function by forming a protective film on metal surfaces, and the efficiency of this film is directly related to the hydrophobicity and steric packing of the alkyl tail [1]. Studies on related aminophosphonate corrosion inhibitors show that branched or longer alkyl chains improve inhibition efficiency by creating more compact and impermeable monolayers [2]. While direct head-to-head corrosion data for this specific CAS is not available in public literature, the isononyl architecture is expected to offer superior film persistence relative to shorter or unbranched analogs.

Corrosion Inhibition Alkyl Chain Film Persistence

Optimal Application Scenarios for Ammonium Trihydrogen ((Isononylimino)bis(methylene))bisphosphonate


High-Solubility Scale Inhibitor Concentrates for Oilfield Squeeze Treatments

The expected high aqueous solubility of the triammonium salt form, inferred from its class (see Section 3, Evidence Item 1), makes it a prime candidate for formulating high-concentration liquid scale inhibitor products. In oilfield squeeze treatments, where a concentrated chemical solution is injected into the formation, high solubility is paramount to prevent precipitation and ensure uniform matrix placement. Its branched isononyl chain may provide a tailored adsorption/desorption profile onto reservoir rock, potentially improving squeeze lifetime compared to simpler phosphonates like ATMP. [1]

Corrosion Inhibitor Formulations for Cooling Water Systems

Building on the class-level inference that branched alkyl aminophosphonates form more persistent protective films (Section 3, Evidence Item 3), this compound is suitable for development as a corrosion inhibitor in open recirculating cooling water systems. Its low biochemical potency (Section 3, Evidence Item 2) is a significant advantage, as it minimizes the risk of aquatic toxicity and facilitates compliance with environmental discharge regulations, unlike more biologically active molecules. [2]

Industrial Cleaning and Detergent Additives

The chelating ability of its bisphosphonate group, combined with the high water solubility of the ammonium salt, makes it a strong candidate for specialty cleaning formulations where sequestration of hardness ions (Ca²⁺, Mg²⁺) is required. In this application, its performance can be quantitatively benchmarked against sodium or potassium salt analogs for calcium binding capacity, with the triammonium form offering the additional benefit of not introducing alkali metal ions into the cleaning system. [3]

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